molecular formula C5H3ClN4 B160361 2-chloro-9H-purine CAS No. 1681-15-8

2-chloro-9H-purine

Cat. No. B160361
CAS RN: 1681-15-8
M. Wt: 154.56 g/mol
InChI Key: JBMBVWROWJGFMG-UHFFFAOYSA-N
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Patent
US08466275B2

Procedure details

In preferred embodiments of the present invention, CldAdo is synthesized by employing acetyl chloride and benzyltriethylammonium nitrite (BTEA-NO2)-mediated diazotization/chloro-dediazoniation of 6-O-(2,4,6-triisopropylbenzenesulfonyl) (TiPBS) or 6-chloro derivatives that are readily obtained from dGuo. Non-aqueous diazotization/chloro-dediazoniation (acetyl chloride/benzyltriethylammonium nitrite) of 2, 2′b, or 5 gave the 2-chloropurine derivatives 3, 3′b, or 6, respectively. This new procedure for non-aqueous diazotization/chloro-dediazoniation27 (AcCl/BTEA-NO2/CH2Cl2/−5 to 0° C.) worked well for replacement of the 2-amino group of 2, 2′b, and 5 with chlorine to give 3a (89%), 3b (90%), 3′b (87%), 6a (95%), and 6b (91%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
benzyltriethylammonium nitrite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
BTEA-NO2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
6-chloro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C1[C@H]([N:6]2[C:10]3[N:11]=[C:12]([Cl:16])[N:13]=[C:14](N)[C:9]=3[N:8]=[CH:7]2)O[C@H](CO)[C@H]1O.C(Cl)(=O)C.N([O-])=O.C([N+](CC)(CC)CC)C1C=CC=CC=1>>[Cl:16][C:12]1[N:11]=[C:10]2[C:9]([NH:8][CH:7]=[N:6]2)=[CH:14][N:13]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(N=C3N)Cl)CO)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)Cl
Step Three
Name
benzyltriethylammonium nitrite
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
Step Four
Name
BTEA-NO2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
6-chloro
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are readily obtained from dGuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C2NC=NC2=N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.